2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a unique structure that combines a piperidine ring, a dimethylamino group, and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactionsThe final step involves the formation of the tetrahydrocinnolinone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- **N1-[4-(5,6-dichloro-2-piperidin-4-yl-benzoimidazol-1-ylmethyl)-benzyl]-ethane-1,2-diamine
Uniqueness
What sets 2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one apart from similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
2-[[1-[4-(dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-25(2)20-9-7-18(8-10-20)23(29)26-13-11-17(12-14-26)16-27-22(28)15-19-5-3-4-6-21(19)24-27/h7-10,15,17H,3-6,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKDLQZSKWDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.